molecular formula C18H13BrO4 B2979065 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate CAS No. 610758-60-6

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B2979065
CAS No.: 610758-60-6
M. Wt: 373.202
InChI Key: MEDBYMDIAPSXCM-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a synthetic coumarin derivative of significant interest in medicinal chemistry and oncology research. This compound features a chromen-4-one core structure, which is a privileged scaffold in drug discovery known for its multifaceted biological activities and excellent bioavailability profile . The specific substitution pattern, including the 4-bromophenyl group at the 3-position and the acetoxy group at the 7-position, is designed to modulate biological activity and selectivity. Coumarin-based compounds like this one are extensively investigated as potential therapeutic agents for hypoxic tumors due to their ability to selectively inhibit tumor-associated carbonic anhydrase (CA) isoforms IX and XII . These transmembrane enzymes are overexpressed in numerous solid tumors in response to hypoxia and are actively involved in pH regulation, tumor propagation, and malignant progression . The inhibition of these specific CA isoforms represents a promising strategy for anticancer drug development. Furthermore, structural analogs of this compound have demonstrated potent cytotoxic effects against human breast adenocarcinoma cell lines, including both ER+ MCF-7 and triple-negative MDA-MB-231 cells, suggesting a potential broader anticancer application . The 4-bromophenyl moiety is a noteworthy structural feature, as similar brominated coumarin derivatives have been associated with enhanced radical scavenging and ferric reducing antioxidant power in pharmacological studies . This compound is intended for research applications only, including in vitro enzymatic assays, cell-based cytotoxicity profiling, and mechanism-of-action studies in oncology. It serves as a key chemical intermediate for synthesizing more complex furo-chromene derivatives and for structure-activity relationship (SAR) investigations aimed at optimizing selectivity for cancer-associated molecular targets . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO4/c1-10-17(12-3-5-13(19)6-4-12)18(21)15-8-7-14(23-11(2)20)9-16(15)22-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDBYMDIAPSXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenyl precursor to introduce the bromophenyl group. This is followed by the formation of the chromen-4-one core through cyclization reactions. The final step involves the esterification of the chromen-4-one derivative with acetic anhydride to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The chromen-4-one core can be subjected to oxidation or reduction under appropriate conditions.

    Ester Hydrolysis: The acetate ester can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Oxidation: Formation of oxidized chromen-4-one derivatives.

    Reduction: Formation of reduced chromen-4-one derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has several scientific research applications:

    Medicinal Chemistry: Studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: Used in research to understand its effects on various biological pathways and targets.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. The bromophenyl group and chromen-4-one core can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Notable Properties/Activities
Target Compound C₁₈H₁₃BrO₄ 3-(4-Bromophenyl), 2-methyl, 7-acetate 397.2 High lipophilicity (Br)
3-(2,4-Dichlorophenoxy)-4-oxo-4H-chromen-7-yl acetate () C₁₇H₁₀Cl₂O₅ 3-(2,4-Dichlorophenoxy), 7-acetate 365.16 Electron-withdrawing Cl groups
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate () C₂₂H₁₅ClF₃NO₅ 3-(4-Chlorophenyl), 2-CF₃, 7-morpholine carboxylate 489.81 Enhanced metabolic stability (morpholine)
6-Ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl (4-bromophenoxy)acetate () C₂₆H₁₉BrF₃O₇ 3-phenoxy, 2-CF₃, 6-ethyl, 7-(4-bromophenoxy) 604.29 High steric bulk (ethyl, phenoxy)

Key Observations :

Halogen Effects: The target compound’s 4-bromophenyl group increases molecular weight and lipophilicity compared to 4-chlorophenyl () or 2,4-dichlorophenoxy () analogues. Bromine’s larger atomic radius may enhance van der Waals interactions in biological targets .

Ester Group Variations: The acetate group in the target compound is smaller and less polar than the morpholine carboxylate in , which may improve membrane permeability . 4-Bromophenoxy acetate () introduces a bulkier substituent at position 7, likely affecting binding pocket interactions .

Positional Substitutents: Methyl at position 2 (target compound) vs. Ethyl at position 6 () adds hydrophobic character, which could enhance bioavailability but reduce aqueous solubility .

Q & A

Q. What are the recommended synthetic pathways for preparing 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate?

A validated method involves the condensation of 4-hydroxycoumarin derivatives with substituted phenylacetic acids under acidic conditions. For example, esterification at the 7-position can be achieved using acetic anhydride in the presence of pyridine as a catalyst. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity . Alternative routes may employ microwave-assisted synthesis to reduce reaction times and improve yields .

Q. How should researchers characterize this compound spectroscopically?

Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns (e.g., bromophenyl protons at δ ~7.5 ppm, methyl groups at δ ~2.3 ppm) .
  • IR Spectroscopy : Identification of ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and lactone (chromen-4-one) C=O at ~1680 cm⁻¹ .
  • UV/Vis : Absorption maxima near 300–320 nm due to the conjugated coumarin backbone .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ calculated for C19H15BrO5: 417.0148) .

Q. What in vitro assays are suitable for evaluating its biological activity?

Standard cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) can assess antiproliferative effects. Dose-response curves (0.1–100 μM) and IC50 calculations are critical. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) must be included to validate results .

Advanced Research Questions

Q. How do structural modifications (e.g., bromophenyl vs. chlorophenyl substitution) influence bioactivity?

Comparative studies on halogenated analogs (e.g., 4-chlorophenyl derivatives) reveal that bromine’s higher electronegativity enhances electrophilic interactions with cellular targets, increasing cytotoxicity. For example, bromophenyl derivatives showed 30–50% lower IC50 values in breast cancer models compared to chlorophenyl analogs .

Q. What crystallographic data are available for related coumarin derivatives, and how can they inform structural analysis?

Single-crystal X-ray diffraction of analogs (e.g., 8-formyl-4-methyl-2-oxo-2H-chromen-7-yl esters) reveals planar coumarin cores with dihedral angles of 10–15° between the bromophenyl and chromenone rings. Hydrogen bonding between the 4-oxo group and adjacent ester moieties stabilizes the crystal lattice, which can guide solubility optimization .

Q. How can computational methods predict its pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) with cytochrome P450 enzymes predicts metabolic stability. LogP values (~2.5–3.0) suggest moderate lipophilicity, while polar surface area (PSA ~70 Ų) indicates potential blood-brain barrier permeability limitations .

Q. What contradictions exist in reported data on coumarin derivatives, and how should they be resolved?

Discrepancies in cytotoxicity data (e.g., varying IC50 values across studies) may arise from differences in cell line sensitivity or assay protocols. Standardization using NCI-60 cell panels and orthogonal assays (e.g., apoptosis via Annexin V staining) is recommended .

Methodological Guidance

Q. What strategies improve solubility for in vivo studies?

  • Prodrug Design : Replace the 7-acetate with hydrophilic groups (e.g., phosphate esters) .
  • Nanoformulation : Encapsulation in PEGylated liposomes (particle size <200 nm) enhances bioavailability .

Q. How can researchers validate target engagement in mechanistic studies?

  • Surface Plasmon Resonance (SPR) : Direct binding assays with purified proteins (e.g., topoisomerase II).
  • Western Blotting : Measure downstream biomarkers (e.g., caspase-3 cleavage for apoptosis) .

Q. What are the best practices for spectral data interpretation?

  • NMR Coupling Constants : Vicinal coupling (J = 8–10 Hz) confirms trans-diaxial protons in the chromenone ring .
  • MS Fragmentation Patterns : Loss of acetyl (60 Da) or bromophenyl (157 Da) groups aids structural confirmation .

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